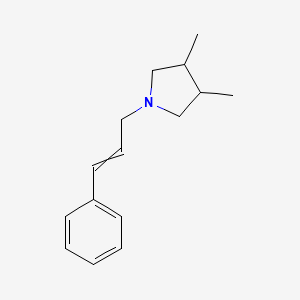
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The 4-(2-chlorophenyl) and 5-methylene substituents add unique chemical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- typically involves the reaction of 2-chlorobenzaldehyde with glycine to form an intermediate Schiff base This intermediate is then cyclized to form the oxazolidinone ring The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with different functional groups, depending on the specific reagents and conditions used.
科学的研究の応用
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and methylene groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Oxazolidinone, 4-(2-chlorophenyl)-: Lacks the methylene group at the 5-position.
2-Oxazolidinone, 4-(2-bromophenyl)-5-methylene-: Similar structure but with a bromine atom instead of chlorine.
2-Oxazolidinone, 4-(2-fluorophenyl)-5-methylene-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is unique due to the presence of both the chlorophenyl and methylene groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918423-09-3 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6-9(12-10(13)14-6)7-4-2-3-5-8(7)11/h2-5,9H,1H2,(H,12,13) |
InChIキー |
JZKQPHQABFIDLN-UHFFFAOYSA-N |
正規SMILES |
C=C1C(NC(=O)O1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)



